molecular formula C31H25F2N5O7S B607809 GSK2837808A CAS No. 1445879-21-9

GSK2837808A

Cat. No. B607809
CAS RN: 1445879-21-9
M. Wt: 649.6258
InChI Key: RZBCPMYJIARMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK2837808A is a potent and selective lactate dehydrogenase A (LDHA) inhibitor . It has IC50 values of 2.6 nM and 43 nM for hLDHA and hLDHB, respectively .


Synthesis Analysis

The synthesis of LDHA inhibitors like GSK2837808A involves trans-esterification between aryl ester and alcohol groups . The synthesized compounds possess 2 aromatic rings and a –CF3 moiety, which contributes to LDHA inhibition .


Chemical Reactions Analysis

GSK2837808A inhibits lactate production in multiple cancer cell lines including hepatocellular and breast carcinomas . Its potency does not correlate with LDHA, LDHB, or the total LDH expression levels .

Scientific Research Applications

Inhibition of Lactate Dehydrogenase A (LDHA)

GSK2837808A is a potent and selective inhibitor of lactate dehydrogenase A (LDHA), an enzyme that plays a crucial role in the metabolism of cancer cells . It inhibits LDHA with an IC50 value of 2.6 nM, which is significantly lower than its IC50 value for LDHB (43 nM) . This selectivity makes it a valuable tool for studying the role of LDHA in cancer metabolism .

Blocking Cytosolic Glycolysis

GSK2837808A has been shown to block cytosolic glycolysis, a metabolic pathway that is often upregulated in cancer cells . By inhibiting this pathway, GSK2837808A can disrupt the energy production in cancer cells, leading to their death .

Activation of Pyruvate Kinase M2 (PKM2)

In addition to inhibiting LDHA, GSK2837808A also activates PKM2, another enzyme involved in glycolysis . The activation of PKM2 can further disrupt the metabolism of cancer cells, enhancing the anti-cancer effects of GSK2837808A .

Induction of Apoptosis

GSK2837808A has been found to induce apoptosis, a form of programmed cell death, in cancer cells . This effect is likely due to its disruption of cancer cell metabolism, leading to energy deprivation and subsequent cell death .

Reduction of Glucose Consumption

GSK2837808A can reduce glucose consumption in certain types of cancer cells . This effect is likely related to its inhibition of glycolysis, as this pathway is a major consumer of glucose in cells .

Synergistic Effects with Other Anti-Cancer Drugs

GSK2837808A has been shown to have synergistic effects with other anti-cancer drugs, such as JQ1 . The combination of GSK2837808A and JQ1 was found to inhibit the proliferation and migration of breast cancer cells more effectively than either drug alone .

Effects on Tumor Microenvironment

By inhibiting LDHA and blocking glycolysis, GSK2837808A can alter the tumor microenvironment, making it less conducive to cancer growth . This effect could potentially enhance the efficacy of other anti-cancer treatments .

Potential Therapeutic Applications in Cancer Treatment

Given its effects on cancer cell metabolism and its synergistic effects with other anti-cancer drugs, GSK2837808A has potential therapeutic applications in the treatment of cancer . However, further research is needed to fully understand its mechanisms of action and to evaluate its safety and efficacy in clinical settings .

Mechanism of Action

GSK2837808A is a cell-permeable, NADH-competitive LDHA selective inhibitor . It blocks cytosolic glycolysis, activates PKM2, and induces apoptosis .

Safety and Hazards

GSK2837808A is intended for laboratory research purposes and is not for drug or household use . It has been classified as having acute toxicity when ingested .

properties

IUPAC Name

3-[[3-(cyclopropylsulfamoyl)-7-(2,4-dimethoxypyrimidin-5-yl)quinolin-4-yl]amino]-5-(3,5-difluorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25F2N5O7S/c1-43-29-25(14-35-31(37-29)44-2)16-3-6-24-26(9-16)34-15-27(46(41,42)38-20-4-5-20)28(24)36-21-7-17(30(39)40)8-22(13-21)45-23-11-18(32)10-19(33)12-23/h3,6-15,20,38H,4-5H2,1-2H3,(H,34,36)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBCPMYJIARMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C2=CC3=NC=C(C(=C3C=C2)NC4=CC(=CC(=C4)C(=O)O)OC5=CC(=CC(=C5)F)F)S(=O)(=O)NC6CC6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25F2N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[3-[(Cyclopropylamino)sulfonyl]-7-(2,4-dimethoxy-5-pyrimidinyl)-4-quinolinyl]amino]-5-(3,5-difluorophenoxy)-benzoic acid

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